molecular formula C20H19ClN2O4S2 B2397450 N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1116082-62-2

N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2397450
M. Wt: 450.95
InChI Key: CWYAIWJNWXVWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O4S2 and its molecular weight is 450.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

A series of indazole arylsulfonamides, including compounds structurally related to N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide, were synthesized to explore their potential as human CC-chemokine receptor 4 (CCR4) antagonists. The study focused on varying substituents to determine the most potent N1 and N3 substituents, leading to the identification of compounds with promising activity and absorption profiles. This research underscores the importance of precise structural modifications in enhancing the biological activity of sulfonamide-based compounds (Procopiou et al., 2013).

Antimicrobial Activities

In another study, biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized. These compounds exhibited significant antimicrobial activities against a variety of bacterial and fungal strains, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Babu et al., 2013).

Corrosion Inhibition

Research into the application of organic compounds for corrosion inhibition has included the study of N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide and related compounds. These studies have shown that such compounds can effectively inhibit the corrosion of low carbon steel in hydrochloric acid solutions, suggesting their utility in industrial applications to protect metals against corrosion (Khalifa & Abdallah, 2011).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been evaluated for their ability to inhibit various enzymes, indicating potential therapeutic applications. Studies have identified compounds within this class that show inhibitory activity against carbonic anhydrase isoenzymes, which are targets for the treatment of conditions such as glaucoma and edema (Supuran et al., 2013). This research demonstrates the versatility of sulfonamide derivatives in modulating enzyme activity for potential therapeutic uses.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-23(29(25,26)16-9-7-15(27-2)8-10-16)18-11-12-28-19(18)20(24)22-13-14-5-3-4-6-17(14)21/h3-12H,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYAIWJNWXVWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

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